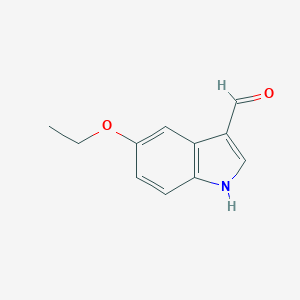

5-Etoxi-1H-indol-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 and is typically stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Ethoxy-1H-indole-3-carbaldehyde is1S/C11H11NO2/c1-2-14-9-3-4-11-10 (5-9)8 (7-13)6-12-11/h3-7,12H,2H2,1H3 . This indicates the presence of an ethoxy group attached to the 5th carbon of the indole ring and a carbaldehyde group attached to the 3rd carbon . Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 5-Ethoxy-1H-indole-3-carbaldehyde, are known to be involved in multicomponent reactions (MCRs) . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

5-Ethoxy-1H-indole-3-carbaldehyde is a solid at room temperature . It has a predicted boiling point of 381.8±22.0 °C and a predicted density of 1.228±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Síntesis Química

“5-Etoxi-1H-indol-3-carbaldehído” se utiliza en la síntesis química . Sirve como reactivo en varias reacciones químicas, contribuyendo a la formación de nuevos compuestos .

Preparación de Derivados de Curcumina

Este compuesto se utiliza como reactivo en la preparación de derivados de la curcumina . Estos derivados se han estudiado por sus propiedades antiproliferativas y antiinflamatorias .

Síntesis de Estilbenofanos

“this compound” se utiliza en la síntesis de para-para estilbenofanos mediante el acoplamiento de McMurry . Los estilbenofanos son una clase de compuestos que tienen aplicaciones potenciales en la ciencia de los materiales y la química medicinal .

Síntesis de Derivados de Dibenzalacetona

Este compuesto se utiliza como reactivo en la síntesis estereoselectiva de derivados de dibenzalacetona . Los derivados de dibenzalacetona se han estudiado por sus potenciales actividades biológicas .

Inhibidores de la Aldosa Reductasa

Los derivados de “this compound” se han evaluado como inhibidores de la aldosa reductasa (ALR2)

Safety and Hazards

The safety information available indicates that 5-Ethoxy-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305+P351+P338) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Ethoxy-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde, which is known to be an essential and efficient chemical precursor for generating biologically active structures

Mode of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Biochemical Pathways

Derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives have been found to play a significant role in pathogen defense in cruciferous plants .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-hiv activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s stability and activity .

Propiedades

IUPAC Name |

5-ethoxy-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-9-3-4-11-10(5-9)8(7-13)6-12-11/h3-7,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZSIQZGXBEDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406464 |

Source

|

| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169789-47-3 |

Source

|

| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B112011.png)